N-[(4-chlorophenyl)methyl]-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
The exact mass of the compound this compound is 429.1277759 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-15-3-4-16(2)18(9-15)14-29-22-25-11-20(13-27)26(22)12-21(28)24-10-17-5-7-19(23)8-6-17/h3-9,11,27H,10,12-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJZQIMFISCWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, with the CAS number 921573-42-4, is a complex organic compound characterized by its unique structural features, including an imidazole ring, a sulfur linker, and an acetamide group. These structural components suggest potential biological activities that warrant investigation.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 430.0 g/mol. The presence of the imidazole ring is particularly noteworthy as it is a common pharmacophore in various bioactive molecules, known for participating in hydrogen bonding and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : The imidazole ring suggests potential enzyme inhibitory activity, particularly against kinases and proteases. Imidazole derivatives have been documented to inhibit various enzymes, which could be explored further for therapeutic applications.
- Anticancer Properties : Preliminary studies indicate potential anticancer activity. Similar compounds have shown efficacy against specific cancer cell lines, suggesting that this compound may also possess similar properties .
- Interaction with Biological Targets : The structural complexity allows for diverse interactions with biological receptors and enzymes. Interaction studies employing molecular docking and binding assays are necessary to elucidate its mechanism of action.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds, which can be extrapolated to this compound:
- Anticancer Activity : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. These findings underscore the potential of imidazole-containing compounds in cancer therapy .
- Enzyme Inhibition Studies : Research on similar imidazole derivatives has demonstrated their ability to inhibit key enzymes involved in metabolic pathways. For instance, compounds with imidazole rings have been shown to inhibit α-glucosidase and β-glucosidase effectively, which are critical in diabetes management .
- Molecular Docking Studies : Computational studies suggest that the unique combination of functional groups in this compound enhances its binding affinity to various targets compared to structurally similar compounds. This suggests a tailored approach in drug design focusing on specific interactions with biological targets.
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with similar compounds can be made:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide | Tetrazole ring, sulfanyl group | Contains a fluoro-methylphenyl moiety |
| N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole structure | Features a pyridinyl substituent |
This table illustrates how the combination of functional groups in this compound may enhance its potential for specific interactions compared to other compounds.
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